molecular formula C9H11FO B1331723 2-(3-Fluorophenyl)propan-2-ol CAS No. 401-76-3

2-(3-Fluorophenyl)propan-2-ol

Cat. No. B1331723
CAS RN: 401-76-3
M. Wt: 154.18 g/mol
InChI Key: HJYNFYSNULPWRA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-2-ol is a chemical compound with the molecular weight of 154.18 . Its IUPAC name is 2-(3-fluorophenyl)-2-propanol . The InChI code for this compound is 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)propan-2-ol can be represented by the InChI code 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 . This indicates that the compound contains a fluorophenyl group attached to a propan-2-ol group.


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)propan-2-ol is a colorless liquid . It has a molecular weight of 154.18 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not available in the retrieved data.

Scientific Research Applications

  • Chemical Synthesis : 3-(o-Fluorophenyl)propan-1-ol, a related compound, has been used in chemical synthesis, particularly in the cyclization to chroman via chromium tricarbonyl complexes (Houghton, Voyle, & Price, 1980).

  • Pharmaceutical Research : Though not directly about 2-(3-Fluorophenyl)propan-2-ol, related compounds like 3-Fluorophenmetrazine (3-FPM) have been explored for medical purposes. The compound's pharmacokinetic data are crucial for interpreting forensic and clinical cases (Grumann et al., 2019).

  • Antimicrobial Activity : Novel compounds synthesized from related fluorophenyl propanols have been evaluated for their antimicrobial activity (Nagamani et al., 2018).

  • Homochiral Fluoro-Organic Compounds : The microbial reduction of compounds similar to 2-(3-Fluorophenyl)propan-2-ol has been investigated to achieve high enantiomeric purity, which is significant in the synthesis of chiral compounds (Bernardi et al., 1988).

  • Catalysis and Decomposition Studies : Studies have also been conducted on the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts (Zawadzki et al., 2001).

  • Biodiesel Production : Lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor has been researched, demonstrating the compound's potential in biofuel production (Modi et al., 2006).

  • Structural and Molecular Studies : Detailed structural analyses of compounds like paroxetine hydrochloride have been performed, where propan-2-ol solvate has been used in the crystallization process (Yokota, Uekusa, & Ohashi, 1999).

  • Cancer Research : Research into tertiary amines synthesized from propan-2-ol derivatives has been conducted for their potential use in cancer treatment (Sharma et al., 2010).

  • Antifungal Applications : Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their evaluation as antifungal compounds have been explored, indicating potential pharmaceutical applications (Zambrano-Huerta et al., 2019).

  • Corrosion Inhibition : Tertiary amines derived from propan-2-ol have been synthesized and investigated for their potential as corrosion inhibitors for carbon steel (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

2-(3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYNFYSNULPWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310828
Record name 2-(3-fluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propan-2-ol

CAS RN

401-76-3
Record name NSC232435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-fluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NC Hsueh, CK Chan, MY Chang - Tetrahedron, 2018 - Elsevier
BiI 3 mediated vicinal azidohydroxylation of α-methylstyrenes 1 with NaN 3 in wet DMF affords β-azidoalcohols 4 in good yields. In dry DMF, β-azidoiodides 6 are also obtained by BiI 3 …
Number of citations: 4 www.sciencedirect.com

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